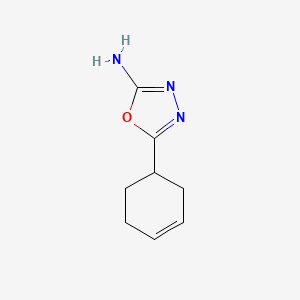

5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine

Description

Propriétés

IUPAC Name |

5-cyclohex-3-en-1-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIGTGJSSFKAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677748 | |

| Record name | 5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248907-30-3 | |

| Record name | 5-(3-Cyclohexen-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1248907-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent studies.

The chemical formula for this compound is with a molecular weight of 167.21 g/mol. The compound features a cyclohexene ring fused with an oxadiazole moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A review highlighted that derivatives of this structure have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | S. aureus | 8 µg/mL |

| 5b | E. coli | 16 µg/mL |

| 8a | P. aeruginosa | 4 µg/mL |

Anticonvulsant Activity

A study focused on the synthesis of various oxadiazole derivatives revealed that some compounds exhibited anticonvulsant activity comparable to established medications like carbamazepine. The compound demonstrated a significant binding affinity to the GABA-A receptor, suggesting a mechanism involving modulation of neurotransmitter systems .

Table 2: Anticonvulsant Activity Data

| Compound | ED50 (mg/kg) | Binding Affinity (IC50 μM) |

|---|---|---|

| 5b | 8.9 | 0.11 |

| Carbamazepine | - | - |

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific biological targets:

- GABA-A Receptor Modulation : The binding affinity observed in anticonvulsant studies indicates that these compounds may enhance GABAergic transmission, which is crucial for controlling seizures .

- Inhibition of Enzymatic Pathways : Some studies suggest that oxadiazoles can inhibit key enzymes involved in microbial resistance, thereby enhancing their antimicrobial efficacy .

Case Studies

Several case studies have explored the therapeutic potential of oxadiazole derivatives:

- Antitubercular Activity : A study evaluated the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds were shown to inhibit the growth of both drug-sensitive and resistant strains, highlighting their potential in treating tuberculosis .

- Neuroprotective Effects : Research indicated that certain oxadiazole derivatives exhibited neuroprotective properties in animal models, potentially offering new avenues for treating neurodegenerative diseases .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including 5-(Cyclohex-3-en-1-yl)-1,3,4-oxadiazol-2-amine, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis .

Anticancer Potential

this compound has shown promise in cancer research. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .

Materials Science

Polymer Chemistry

The incorporation of oxadiazole moieties into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved performance in high-temperature applications .

Optoelectronic Devices

Due to its unique electronic properties, this compound is being studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron transport layer enhances device efficiency .

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-oxadiazol-2-amine derivatives are highly dependent on the substituents at the 5-position. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Properties

*Predicted or experimental logP values.

Key Research Findings and Implications

Substituent Effects :

- Aromatic substituents (e.g., pyridinyl, methoxyphenyl) enhance target binding via π-π interactions but may reduce solubility.

- Aliphatic chains (e.g., dodecyl) improve AChE inhibition but increase metabolic instability .

- Cyclohexene’s partial unsaturation balances lipophilicity and reactivity, making it a promising candidate for CNS-targeted drugs.

Unresolved Questions :

- The exact cytotoxic mechanism of cyclohexene-substituted oxadiazoles remains unexplored.

- Comparative pharmacokinetic studies (e.g., bioavailability, half-life) across substituent classes are needed.

Q & A

Basic Research Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Elemental Analysis : Confirm %C, %H, %N alignment with theoretical values (deviation < 0.3%).

- Melting Point : Sharp melting ranges (<2°C variation) indicate high purity .

Are there known stability issues under specific storage conditions?

Basic Research Question

Oxadiazoles are generally stable but may hydrolyze under strongly acidic/basic conditions. Recommendations:

- Storage : In airtight containers at −20°C, away from light and moisture.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life .

How does the cyclohexenyl substituent influence reactivity compared to saturated cyclohexyl analogs?

Advanced Research Question

The vinyl group in cyclohexenyl enhances electrophilicity, making the compound more reactive in:

- Nucleophilic Additions : E.g., Michael additions with thiols or amines.

- Photochemical Reactions : Conjugation with the oxadiazole ring may enable UV-induced transformations .

What computational tools are recommended for predicting pharmacokinetic properties?

Advanced Research Question

Use SwissADME or pkCSM to estimate:

- Lipophilicity (LogP): Critical for membrane permeability.

- Metabolic Stability : Cytochrome P450 interactions.

- Toxicity : Predict hepatotoxicity or mutagenicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.